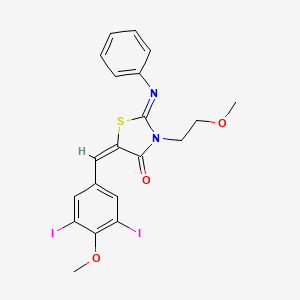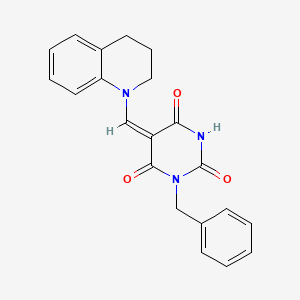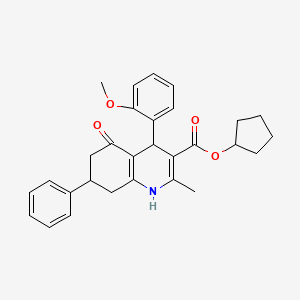
(2Z,5E)-5-(3,5-diiodo-4-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes iodine atoms, methoxy groups, and a thiazolanone ring. Its molecular formula is C20H18I2N2O3S, and it has a molecular weight of 620.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one typically involves the condensation of 3,5-diiodo-4-methoxybenzaldehyde with 3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one under specific conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogens or functional groups in place of the iodine atoms.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Diiodo-4-methoxyphenyl)methylidene]propanedinitrile: Shares the diiodo and methoxyphenyl groups but differs in the rest of the structure.
5-Methylidene-3,5-dihydro-4H-imidazol-4-ones: Similar in having a methylidene group but differs in the core ring structure.
Uniqueness
5-[(E)-1-(3,5-Diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolan-4-one is unique due to its combination of iodine atoms, methoxy groups, and a thiazolanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C20H18I2N2O3S |
|---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18I2N2O3S/c1-26-9-8-24-19(25)17(28-20(24)23-14-6-4-3-5-7-14)12-13-10-15(21)18(27-2)16(22)11-13/h3-7,10-12H,8-9H2,1-2H3/b17-12+,23-20? |
InChI Key |
LUTMLALJKNZBIP-MJEQIIAOSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)I)/SC1=NC3=CC=CC=C3 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)I)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10894209.png)
![Azepan-1-yl[6-methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10894210.png)

![6-(2,3-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10894224.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B10894226.png)
![N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B10894233.png)
![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894241.png)

![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10894250.png)
![2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10894255.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10894259.png)
![5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894271.png)

![2-[5-(1-benzyl-2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]-6-methylquinoline](/img/structure/B10894278.png)
